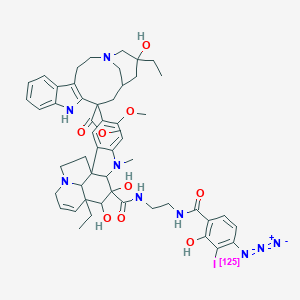
I(125)-Nasv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine-125 (I-125) is a radioisotope that has been widely used in scientific research for many years. One of its most important applications is in the field of nuclear medicine, where it is used to diagnose and treat a variety of diseases. One of the most promising applications of I-125 is in the development of new drugs and therapies for cancer treatment.
Mécanisme D'action
I(125)-Nasv works by emitting radiation that damages the DNA of cancer cells. This damage can lead to cell death or prevent the cells from dividing and growing. I(125)-Nasv is typically delivered to the cancer cells through a carrier molecule, such as a monoclonal antibody or a small molecule drug. Once the carrier molecule reaches the cancer cells, the I(125)-Nasv is released and begins to emit radiation.
Effets Biochimiques Et Physiologiques
I(125)-Nasv has a number of biochemical and physiological effects on the body. Its radiation can cause damage to healthy cells as well as cancer cells, which can lead to side effects such as nausea, vomiting, and fatigue. However, these side effects are generally mild and short-lived. In addition, I(125)-Nasv has been shown to have a very low risk of causing secondary cancers, making it a safe and effective option for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using I(125)-Nasv in lab experiments is its high sensitivity. Because it emits radiation, even very small amounts of I(125)-Nasv can be detected and measured. This makes it an ideal tool for tracking the movement and behavior of molecules and proteins in the body. However, one limitation of I(125)-Nasv is its short half-life, which means that it must be used quickly after synthesis.
Orientations Futures
There are many exciting future directions for I(125)-Nasv research. One area of focus is the development of new targeted therapies for cancer treatment. Researchers are also exploring the use of I(125)-Nasv in combination with other therapies, such as chemotherapy and immunotherapy. In addition, there is a growing interest in using I(125)-Nasv for the treatment of other diseases, such as cardiovascular disease and neurological disorders.
In conclusion, I(125)-Nasv is a powerful tool for scientific research with a wide range of applications in medicine and biology. Its ability to emit radiation and target specific cells makes it an ideal tool for developing new drugs and therapies for cancer treatment. While there are some limitations to its use, the future of I(125)-Nasv research looks bright, with many exciting new directions to explore.
Méthodes De Synthèse
I(125)-Nasv is typically synthesized by bombarding a stable isotope of iodine, such as I-124, with neutrons. This process results in the creation of I(125)-Nasv, which is a radioactive isotope with a half-life of approximately 60 days. I(125)-Nasv can also be produced by the decay of other radioactive isotopes, such as cesium-125.
Applications De Recherche Scientifique
I(125)-Nasv has a wide range of applications in scientific research, including nuclear medicine, radiation therapy, and cancer research. One of its most important uses is in the development of new drugs and therapies for cancer treatment. I(125)-Nasv can be used to label molecules and proteins, which allows researchers to track their movement and behavior in the body. This is particularly useful in the development of targeted therapies, which are designed to specifically target cancer cells while leaving healthy cells unharmed.
Propriétés
Numéro CAS |
102976-56-7 |
|---|---|
Nom du produit |
I(125)-Nasv |
Formule moléculaire |
C52H62IN9O9 |
Poids moléculaire |
1082 g/mol |
Nom IUPAC |
methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |
Clé InChI |
INDAMCROFGPLSO-WJXVBXJFSA-N |
SMILES isomérique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
Synonymes |
4-NASV I(125)-NASV N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




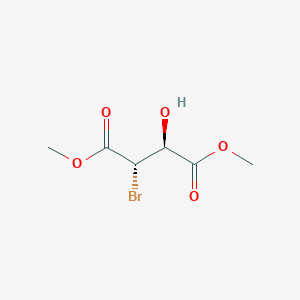

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
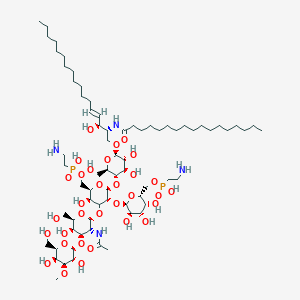
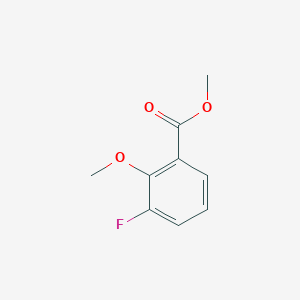




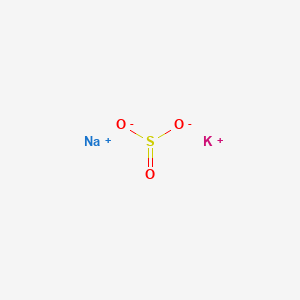
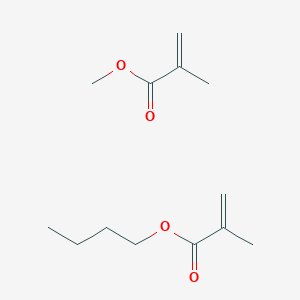
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
